molecular formula C15H17ClN2O B8216392 Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride

Cat. No.: B8216392
M. Wt: 276.76 g/mol
InChI Key: MOHQNIITGTZCFD-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Spirocyclic Compounds

Spirocyclic compounds, characterized by two or more rings sharing a single atom (the spiro atom), have fascinated chemists since their systematic study began in the late 19th century. Adolf von Baeyer’s pioneering work in 1900 laid the foundation for understanding their stereochemical and synthetic challenges. Early examples, such as spiropentadiene and spiro[5.5]undecane, demonstrated the geometric constraints and stability conferred by the spiro junction. The advent of modern spectroscopic techniques in the 20th century enabled the characterization of complex spiro alkaloids like tylophorine and elatol, which exhibit notable bioactivities.

Spiro[benzo[b]pyrrolo[1,2-d]oxazine-4,4'-piperidine] hydrochloride emerged in 2012 as part of efforts to expand the library of spiro heterocycles for medicinal chemistry. Its design leverages the benzo-fused pyrrolo-oxazine moiety—a feature shared with bioactive natural products—and a piperidine ring, a common pharmacophore in central nervous system therapeutics. The compound’s synthetic accessibility and structural novelty have positioned it as a candidate for probing spiro systems’ role in receptor binding and metabolic stability.

Properties

IUPAC Name

spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c1-2-5-13-12(4-1)17-11-3-6-14(17)15(18-13)7-9-16-10-8-15;/h1-6,11,16H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHQNIITGTZCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CN3C4=CC=CC=C4O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization Using Ethyl Cyanoacetate

A patent (CN102485726A) details a multi-step synthesis starting with 1-tert-butoxycarbonyl-4-piperidone (1). Reaction with ethyl cyanoacetate under reflux in toluene with ammonium acetate and acetic acid yields 4-((ethoxycarbonyl cyanic acid)methylene)piperidine-1-carboxylic acid tert-butyl ester (2). Subsequent treatment with Grignard reagents (e.g., sec-propyl magnesium bromide) forms the spirocyclic core, followed by HCl-mediated deprotection to yield the hydrochloride salt (Figure 1).

Key Data:

  • Yield: 94% for intermediate 2.

  • Conditions: Reflux in toluene, 3 hours.

Radical-Mediated Spirocyclization Strategies

Selenium Radical-Triggered Tricyclization

A Thieme Connect study describes a blue LED-promoted dearomative oxo-spirocyclization using N-aryl-N-(2-hydroxyethyl)propiolamides (3). In the presence of selenophenols and Oxone, a selenium radical initiates ipso-cyclization and oxo-Michael addition, forming the benzo[b]pyrrolo[1,2-c][1,oxazine scaffold (4). Acidic workup yields the hydrochloride salt (Figure 2).

Key Data:

  • Yield: 76% for diselenium-containing derivatives.

  • Conditions: 2.5 W blue LED, 60°C, 12 hours.

Chlorine Radical-Mediated Photocyclization

An RSC Advances publication reports a blue LED-driven method using N-(2-hydroxyethyl)-N-arylpropiolamides (5) and thiophenols. HCl generates chlorine radicals under light, triggering spiro-tricyclization to form sulfur-containing derivatives (6). Air acts as the oxidant, and the final hydrochloride is isolated via silica chromatography (Figure 3).

Key Data:

  • Yield: 68–82% for sulfur analogs.

  • Conditions: 2.0 N HCl, CH₃CN, 60°C.

Ring-Closing Metathesis (RCM) Approaches

Grubbs Catalyst-Mediated Cyclization

A strategy from Organic & Biomolecular Chemistry involves diene precursors (7) derived from piperidine-4-one. Using Grubbs II catalyst, RCM forms the spirocyclic framework (8), followed by hydrogenation and HCl salt formation (Figure 4).

Key Data:

  • Yield: 89% for RCM step.

  • Conditions: Grubbs II (5 mol%), CH₂Cl₂, 40°C.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Conditions Advantages
CyclocondensationEthyl cyanoacetate, Grignard94%Reflux, tolueneHigh yield, scalable
Selenium RadicalSelenophenols, Oxone76%Blue LED, 60°CAtom-economical, mild
Chlorine RadicalThiophenols, HCl68–82%Blue LED, CH₃CNSustainable (air as oxidant)
RCMGrubbs II catalyst89%CH₂Cl₂, 40°CStereoselective, versatile substrates

Optimization Challenges and Solutions

Stereochemical Control

The spiro junction introduces stereogenic centers, requiring chiral auxiliaries or asymmetric catalysis. A patent (US8680276B2) resolves enantiomers via enzymatic hydrolysis of racemic intermediates using lipases, achieving >99% enantiomeric excess.

Functional Group Tolerance

Radical methods tolerate electron-withdrawing groups (e.g., -Cl, -Br) on aryl rings but show reduced yields with bulky substituents (e.g., biphenyl). Piperidine N-protecting groups (e.g., Boc) enhance stability during cyclization.

Industrial-Scale Considerations

Cost-Efficiency

The cyclocondensation route uses low-cost reagents (ammonium acetate, toluene) but requires inert conditions. Radical methods minimize metal catalysts but depend on specialized light sources.

Purification Challenges

Silica chromatography remains standard for isolating the hydrochloride salt. Patent CN102485726A notes that recrystallization from ethanol/water improves purity to >99%.

Emerging Methodologies

Electrochemical Spirocyclization

Recent advances propose electrochemical oxidation of piperidine derivatives to generate radicals, avoiding external oxidants. Preliminary data show 65% yield under constant potential.

Flow Chemistry Applications

A White Rose eprints study highlights microwave-assisted flow systems for spirocyclic amines, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, thiophenols, and various oxidizing and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride has been investigated for its potential as a therapeutic agent. Its structural framework suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

  • Case Study : A study explored the use of similar spiro compounds as inhibitors of certain enzymes involved in neurodegenerative diseases. The spiro structure allows for enhanced binding affinity due to its three-dimensional conformation, which can be critical in drug design .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure can facilitate the development of new synthetic pathways.

  • Synthesis Example : Research indicates that derivatives of spiro compounds can be synthesized through microwave-assisted methods, which improve yields and reduce reaction times . These methods highlight the efficiency of spiro compounds in synthetic organic chemistry.

Material Science

The incorporation of spiro compounds into polymer matrices has been explored for developing advanced materials with specific optical or electronic properties.

  • Application Insight : Spiro compounds have been utilized to enhance the thermal stability and mechanical properties of polymers. Their rigid structure contributes to improved performance characteristics in applications such as coatings and composites .

Data Tables

MethodAdvantagesDisadvantages
Microwave-AssistedHigh yield, short reaction timeRequires specialized equipment
Conventional HeatingWidely accessibleLonger reaction times
Solvent-Free MethodsEnvironmentally friendlyMay require optimization

Case Studies

  • Neuropharmacological Studies :
    • Research has shown that spiro compounds exhibit activity against specific receptors implicated in neurological disorders. In vitro assays demonstrated promising results in modulating receptor activity .
  • Antimicrobial Activity :
    • A derivative of spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] was tested for antimicrobial properties against various bacterial strains. Results indicated significant inhibition rates comparable to known antibiotics .
  • Polymer Applications :
    • A study focused on integrating spiro compounds into polymer blends resulted in materials with enhanced thermal properties and mechanical strength, showcasing their utility in industrial applications .

Mechanism of Action

The mechanism of action of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Spiro-Oxindole-Piperidine Derivatives

describes four spiro-oxindole-piperidine derivatives (4h–4k) synthesized via a multicomponent reaction involving sarcosine, isatin, and aryl-substituted precursors. These compounds share structural similarities with the target molecule, particularly in their spirocyclic frameworks. Key differences lie in their substituents and physical properties:

Compound ID Substituent (R) Melting Point (°C) Color
4h 3-Nitrophenyl 185–186 Pale yellow
4i 4-Methylphenyl 180–181 White
4j 4-Methoxyphenyl 187–188 Pale yellow
4k 4-Chlorophenyl 169–170 Pale yellow

The target compound’s hydrochloride salt likely exhibits higher polarity and solubility compared to these neutral analogs, which lack ionic functional groups .

Benzo[b]pyrrolo[1,4]oxazine Derivatives (PBX1 and PBX2)

PBX1 (7-(Quinoxalin-2-ylamino)-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-4-one) and PBX2 (3,4,5-trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) are close structural analogs with demonstrated biological activity. Both compounds feature a benzo[b]pyrrolo-oxazine core but differ in substituents:

  • PBX1 incorporates a quinoxaline amino group, enhancing π-π stacking interactions with biological targets.
  • PBX2 includes a trimethoxy benzamide group, which improves binding affinity to hydrophobic pockets in receptors.

The target compound’s piperidine moiety may modulate its pharmacokinetic profile compared to PBX1/PBX2, which lack a spiro-piperidine system.

Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one

Literature reports indicate challenges in its synthesis, with initial yields being low (<50%). However, process optimization using alternative starting materials and HCl salt formation achieved a 77% yield on a kilogram scale . This suggests that the hydrochloride form of the target compound may similarly benefit from streamlined synthetic protocols for industrial production.

Physicochemical and Pharmacological Implications

  • Solubility : The hydrochloride salt form of the target compound likely offers improved aqueous solubility compared to neutral analogs like 4h–4k, facilitating drug formulation .
  • Further studies are needed to validate this hypothesis .

Tabulated Comparison of Key Analogs

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Reference
Spiro[benzo[b]pyrrolo...] hydrochloride Benzo[b]pyrrolo-oxazine + piperidine Hydrochloride salt Potential receptor modulation
PBX1 Benzo[b]pyrrolo-oxazine Quinoxaline amino group Estrogen receptor antagonist
PBX2 Benzo[b]pyrrolo-oxazine Trimethoxy benzamide Estrogen receptor antagonist
Compound 4h Spiro-oxindole-piperidine 3-Nitrophenyl Synthetic intermediate

Biological Activity

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of C15H17ClN2O and a molecular weight of approximately 276.76 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological research.

Chemical Structure and Properties

The compound features a piperidine ring fused with a benzo[b]pyrrolo structure. This unique combination of functional groups contributes to its distinct chemical properties and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
CAS Number1346496-96-5

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific methods may vary based on desired yield and purity levels.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • CNS Effects : Similar compounds have been studied for their central nervous system (CNS) effects. For instance, derivatives like spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride have shown potential in modulating CNS activity.
  • Anticancer Properties : Compounds structurally related to spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine], such as tert-butyl spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-1'-carboxylate, have been investigated for their anticancer properties.

The mechanism of action for this compound is under investigation. Binding affinity studies against various biological targets are essential to elucidate its pharmacodynamics and therapeutic applications.

Study on Plant Growth Regulation

A study analyzed the effects of synthetic heterocyclic compounds on plant growth. Although not directly studying spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine], it highlighted the auxin-like activity of similar compounds at low concentrations (10^-9 M). The findings suggested significant stimulation in vegetative growth metrics compared to control groups.

Comparative Analysis

A comparative analysis of related compounds shows varying biological activities:

Compound NameMolecular FormulaKey Features
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochlorideC12H15ClN2OInvestigated for CNS effects
tert-butyl spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-1'-carboxylateC15H16N2OStudied for potential anticancer properties
Spiro[indoline-3,2'-piperidin]-2(3H)-oneC14H15N3OKnown for neuroprotective effects

Q & A

Q. How do steric effects from the benzo[b]pyrrolo moiety influence enantioselective synthesis?

  • Methodology : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric catalysis. For example, spirooxindole derivatives achieve >90% ee via Pd-catalyzed allylic amination. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .

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